molecular formula C25H25Cl3N6O2 B2978432 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-96-7

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2978432
CAS No.: 868146-96-7
M. Wt: 547.87
InChI Key: RCJTVGBZGRYFRR-UHFFFAOYSA-N
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Description

“8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring, chlorinated phenyl groups, and a purine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperazine ring and chlorinated phenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, chlorinating agents, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

“8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of “8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl3N6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-18-19(27)7-4-8-20(18)28)21(29-23)15-32-9-11-33(12-10-32)17-6-3-5-16(26)13-17/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJTVGBZGRYFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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